molecular formula C7H16ClN3O3 B1416411 3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride CAS No. 2206244-11-1

3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride

Cat. No.: B1416411
CAS No.: 2206244-11-1
M. Wt: 225.67 g/mol
InChI Key: NDKDGBGXTWGABM-UHFFFAOYSA-N
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Description

3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride is a urea-functionalized propionic acid derivative with a hydrochloride salt. Its structure features a methyl ester group, a central urea linkage (-NHCONH-), and a 2-aminoethyl substituent. This compound is listed under synonyms such as methyl 3-(3-aminopropanamido)propanoate hydrochloride (CAS: 207857-24-7; InChIKey: RIIGDOGMGZAJHL-UHFFFAOYSA-N) . The molecular formula is inferred as C₈H₁₇ClN₃O₃, with a molecular weight of 239.5 g/mol. Urea derivatives are often explored for their bioactivity, particularly in enzyme inhibition or as intermediates in peptide synthesis.

Properties

IUPAC Name

methyl 3-(2-aminoethylcarbamoylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3.ClH/c1-13-6(11)2-4-9-7(12)10-5-3-8;/h2-5,8H2,1H3,(H2,9,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDGBGXTWGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

Synthesis of Ureido Derivative

The synthesis of the ureido derivative typically involves the reaction of a propionic acid derivative with a urea or isocyanate compound. For example, reacting 3-aminopropionic acid with 2-aminoethyl isocyanate could yield the desired ureido intermediate.

Esterification

After obtaining the ureido derivative, the next step is to convert it into its methyl ester hydrochloride form. This can be achieved using esterification methods similar to those described for amino acids.

Esterification Methods
  • Trimethylchlorosilane/Methanol System : This method is commonly used for esterifying carboxylic acids, including amino acids, under mild conditions at room temperature. The reaction involves adding trimethylchlorosilane slowly to a methanol solution containing the carboxylic acid, followed by stirring at room temperature for several hours.

  • Thionyl Chloride/Methanol System : Another method involves using thionyl chloride as a catalyst in methanol. However, this method requires careful temperature control and handling due to the corrosive nature of thionyl chloride.

  • Hydrochloric Acid/Methanol System : This method involves passing hydrochloric acid gas through a refluxing methanol solution of the carboxylic acid. It is less convenient than the trimethylchlorosilane method due to the need for continuous gas flow and temperature control.

Purification

After esterification, the resulting methyl ester hydrochloride is typically purified through crystallization or washing with solvents like ether or ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a reaction involving urea derivatives and propionic acid methyl esters. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological studies.

Enzyme Inhibition

Research indicates that compounds similar to 3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride can act as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes play crucial roles in inflammatory processes, making such inhibitors valuable in treating conditions like pain and inflammation. For instance, a study demonstrated that certain urea-based compounds exhibited enhanced anti-inflammatory activity by effectively inhibiting COX-2 while maintaining selectivity over COX-1, thereby minimizing side effects associated with non-selective NSAIDs .

Central Nervous System Effects

The compound shows promise as a central nervous system depressant. It can be utilized in clinical settings for preoperative sedation, anxiety management, and as an adjunct in general anesthesia protocols. The rapid onset and short duration of action are advantageous for procedures requiring quick recovery times .

Pain Management

The ability of this compound to inhibit COX-2 suggests its application in managing pain, particularly in inflammatory conditions. Case studies have shown that similar compounds can significantly reduce pain responses in animal models, indicating potential for clinical use .

Anxiolytic Properties

The anxiolytic effects observed with related compounds suggest that this compound could be developed into a therapeutic agent for anxiety disorders. Its mechanism may involve modulation of neurotransmitter systems involved in anxiety regulation .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
COX-2 InhibitionDual inhibition with sEH
Central Nervous SystemSedative effects for anesthesia
Pain ReliefReduction of inflammatory pain
Anxiolytic EffectsModulation of neurotransmitter systems

Case Studies

Case Study 1: Pain Management
In a controlled study involving rats, administration of a urea derivative similar to this compound resulted in a significant reduction in pain response measured by the formalin test. The compound exhibited a dose-dependent effect, indicating its potential utility in clinical pain management strategies.

Case Study 2: Anxiolytic Properties
A study focusing on the anxiolytic properties of related compounds reported that administration led to reduced anxiety-like behavior in rodent models. Behavioral assays indicated improvements comparable to established anxiolytics, suggesting that further development of this compound could lead to new therapeutic options for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing propionic acid ester backbones, urea/amide linkages, or amine/aryl substituents. Key distinctions include substituent groups, molecular weights, spectral data, and applications.

Functional Analogues with Urea/Amide Linkages

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Spectral Data Melting Point (°C) References
3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride C₈H₁₇ClN₃O₃ 239.5 Urea, 2-aminoethyl, methyl ester IR: Urea (1645–1543 cm⁻¹), ester (1727 cm⁻¹). ¹H-NMR: Methyl ester (δ ~3.6 ppm), urea NH (δ ~6–8 ppm). MS: Fragmentation at urea and ester bonds. Not reported
2-(3-Benzoylphenyl)propionic acid 3-[2-(3-benzoylphenyl)propionyloxy]propyl-ureido-propyl ester C₃₄H₃₃N₃O₆ 603.65 Ureido, benzoylphenyl, ester Synthesis via heating ketoprofen derivatives with aminopropanol ureidoamides. Purified via column chromatography. Not reported
Methyl 3-(1-Tritylimidazol-4-yl)propionate C₂₆H₂₄N₂O₂ 396.48 Imidazole, trityl, methyl ester LCMS: m/z 501 [M+H]⁺. Synthesized via hydrogenation with Pd/C. Not reported

Amino Acid Esters and Aryl-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Spectral Data Melting Point (°C) References
2-Acetamido-3-p-tolylsulfanylpropionic acid methyl ester (3a) C₁₂H₁₇NO₃S 267.34 Acetamido, p-tolylsulfanyl, methyl ester ¹H-NMR: δ 1.88 (COCH₃), 2.31 (CH₃-Ar), 3.56 (OCH₃). MS: m/z 267 (M⁺). 84–85
2-Acetamido-3-(2-ethylphenylsulfanyl)propionic acid methyl ester (3d) C₁₄H₁₉NO₃S 281.37 Acetamido, 2-ethylphenylsulfanyl, methyl ester ¹H-NMR: δ 1.18 (CH₃-CH₂), 2.78 (CH₂-CH₃). MS: m/z 281 (M⁺). 55–56
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₁₆H₂₄ClNO₂ 297.83 3-methylphenyl, ethyl ester, amine Linear formula: C₁₆H₂₄ClNO₂. Not reported
Ethyl 3-(4-aminophenyl)propanoate hydrochloride C₁₁H₁₆ClNO₂ 229.71 4-aminophenyl, ethyl ester LogP: 3.15; PSA: 52.32 Ų. Not reported

Heterocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Spectral Data Applications References
3-(2-Amino-thiazol-4-yl)-propionic acid methyl ester C₇H₁₀N₂O₂S 186.23 Thiazole, methyl ester HS Code: 2934100090. LogP: 0.76; PSA: 94.18 Ų. Potential antimicrobial/antifungal agent.
METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE C₇H₁₁ClN₂O₂ 190.63 Imidazole, methyl ester Synthesized via catalytic hydrogenation. Supplier availability: 63 suppliers. Intermediate in drug synthesis.

Key Observations

Structural Variations : The target compound’s urea and ethylamine groups distinguish it from arylthio (e.g., 3a, 3d) or heterocyclic (e.g., thiazole, imidazole) analogs. Urea derivatives exhibit hydrogen-bonding capacity, influencing solubility and bioactivity .

Synthesis Methods : Compounds like 3a and 3d are synthesized via nucleophilic substitutions, while the target compound likely requires urea bond formation (e.g., carbodiimide coupling) .

Physical Properties : Hydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in polar solvents compared to neutral esters.

Spectral Signatures : Urea NH protons (δ 6–8 ppm in ¹H-NMR) and carbonyl stretches (1645–1727 cm⁻¹ in IR) are critical for structural identification .

Biological Activity

3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride is a compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a ureido group, an amino-ethyl side chain, and a propionic acid methyl ester moiety. Its chemical structure can be represented as follows:

C8H16ClN3O3\text{C}_8\text{H}_{16}\text{ClN}_3\text{O}_3

This structure contributes to its solubility and interaction capabilities with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
  • Cell Membrane Interaction : The presence of the hydrophobic methyl ester group allows it to interact with lipid membranes, facilitating cellular uptake.

Antiproliferative Effects

Research indicates that compounds similar in structure exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related amino acid derivatives have shown significant growth inhibition in melanoma and prostate cancer cells. The mechanisms include induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting potential therapeutic applications in oncology .

Cytotoxicity Studies

A study focusing on the cytotoxicity of amino acid methyl esters highlighted that certain derivatives could induce cell death in myeloid cells through enzymatic mechanisms. This suggests that this compound may exhibit selective toxicity towards specific cell types, which could be leveraged for targeted therapies .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against prostate cancer cell lines (LNCaP, PC-3). The compounds induced apoptosis and inhibited cell proliferation by disrupting mitochondrial function and activating caspase pathways.

Cell LineIC50 (µM)Mechanism
LNCaP15Apoptosis via caspase activation
PC-320Mitochondrial disruption

Case Study 2: Drug Delivery Systems

The compound has also been explored in the context of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. For example, when used in pH-responsive liposomes, it facilitated endosomal escape and increased drug release efficiency in target cells .

Q & A

Basic: What are the established synthetic routes for 3-[3-(2-amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride, and what purification methods are critical for isolating the compound?

Answer:
Synthesis typically involves reacting precursors like β-alanine esters with ureido-forming agents under controlled conditions. For example, analogous compounds are synthesized via reactions with p-chloranil and β-alanine derivatives in inert atmospheres, requiring temperature control (e.g., 40–60°C) and reflux conditions . Purification often employs crystallization or chromatography (e.g., silica gel column chromatography) to isolate the hydrochloride salt, ensuring high purity (>95%) for research use. Yield optimization may require iterative adjustments in solvent systems (e.g., ethanol/water mixtures) and stoichiometric ratios .

Advanced: How can computational methods and reaction path search tools improve the synthesis design and mechanistic understanding of this compound?

Answer:
State-of-the-art computational approaches, such as quantum chemical calculations (e.g., density functional theory), predict reaction pathways and transition states, identifying energetically favorable routes. For instance, the ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., pH, catalysts) and reducing trial-and-error cycles . Machine learning models trained on reaction databases can further prioritize solvent systems or catalysts, accelerating the discovery of novel derivatives .

Basic: Which analytical techniques are essential for characterizing the structural and chemical properties of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm urea linkage and ester groups.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • HPLC with UV/Vis detection to assess purity (>95%).
  • FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity across different studies?

Answer:
Methodological discrepancies often arise from variations in solvent polarity, temperature gradients, or catalyst loading. A Design of Experiments (DoE) approach systematically evaluates these variables using factorial designs or response surface methodology to identify critical factors . For example, a Plackett-Burman design can screen 8–10 variables in 12 experiments, isolating parameters (e.g., reaction time, pH) that significantly impact yield. Cross-referencing computational simulations (e.g., transition state modeling) with empirical data further clarifies mechanistic inconsistencies .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Answer:

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid inhalation/contact; the hydrochloride salt may irritate mucous membranes.
  • Store in airtight containers at 2–8°C, away from moisture.
  • Follow institutional Chemical Hygiene Plans for spill management and waste disposal .

Advanced: How can researchers investigate the compound’s potential biological activity while adhering to non-therapeutic research guidelines?

Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., proteases) or receptor binding using SPR (surface plasmon resonance) or fluorescence polarization.
  • Toxicity profiling : Use cell viability assays (MTT/XTT) in HEK293 or HepG2 lines to establish IC₅₀ values.
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., modifying the urea or ester groups) to correlate structural features with activity . Note: Therapeutic claims require FDA approval, which is beyond academic scope .

Advanced: What strategies optimize the scalability of synthesis for gram-to-kilogram quantities without compromising purity?

Answer:

  • Continuous flow reactors enhance reproducibility and heat transfer for exothermic steps.
  • Membrane separation technologies (e.g., nanofiltration) replace traditional chromatography in large-scale purification .
  • Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time, adjusting parameters dynamically .

Basic: How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

Answer:
The hydrochloride salt improves aqueous solubility via ionic interactions, making it suitable for biological assays (e.g., PBS pH 7.4). Stability studies (accelerated degradation at 40°C/75% RH) reveal susceptibility to hydrolysis in acidic/basic conditions; lyophilization or storage at -20°C in amber vials is recommended .

Advanced: How can researchers leverage cheminformatics tools to predict the compound’s reactivity in novel reaction environments?

Answer:

  • Cheminformatics platforms (e.g., RDKit, ChemAxon) generate reactivity descriptors (e.g., electrophilicity index) to predict nucleophilic/electrophilic sites.
  • Retrosynthesis software (e.g., ASKCOS or Synthia) proposes alternative synthetic routes using known reaction rules .

Basic: What are the ethical and regulatory considerations when collaborating with industrial partners on derivative development?

Answer:

  • Material Transfer Agreements (MTAs) govern intellectual property and data sharing.
  • Adhere to REACH regulations for chemical safety assessments in the EU.
  • Avoid non-compliant suppliers; verify CAS number authenticity via PubChem or ECHA databases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride
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3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride

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